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The Long-term Odanacatib Fracture Trial (LOFT) was a multinational, randomized, double-blind, placebo-
controlled, event-driven Phase 3 study conducted across 387 centers in 40 countries [1] [2]. Its primary
objective was to assess the anti-fracture efficacy and safety of odanacatib in postmenopausal women with

osteoporosis [1].

A total of 16,713 women were randomized to receive either oral odanacatib 50 mg once weekly or a
matching placebo [1] [2]. All participants received weekly vitamin D3 (5600 IU) and daily calcium

supplements to ensure a total daily intake of approximately 1200 mg [1].

Key Inclusion Criteria [1]:

e Women =65 years old, postmenopausal for =5 years.

¢ Bone Mineral Density (BMD) Criteria:
o Without a prior vertebral fracture: BMD T-score < -2.5 at the femoral neck (FN) or total hip (TH).
o With a prior radiographic vertebral fracture: BMD T-score < -1.5 at the FN or TH.

e Ambulatory and able to provide informed consent.

Major Exclusion Criteria [1]:

e More than one prior vertebral fracture (in candidates suitable for other therapies).
e Prior fragility hip fracture (in candidates suitable for other therapies).

e Clinical fragility fracture within the prior 24 months.

¢ Evidence of metabolic bone disease other than osteoporosis.

e Significant renal impairment.

The trial included a pre-planned interim analysis. Following this analysis, an independent data monitoring

committee recommended the study be stopped early due to robust efficacy and a favorable benefit/risk
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profile at that time. After the base study closeout, a planned extension (LOFT Extension) allowed 8,256
participants to continue their original randomized treatment for up to 5 years from initial randomization [1]

[2].

Efficacy and Safety Outcomes from LOFT

The LOFT demonstrated that odanacatib significantly reduced the risk of vertebral, hip, and non-vertebral
fractures. The table below summarizes the primary efficacy outcomes from the base study and the

cumulative results including the extension study.

Table 1: Anti-Fracture Efficacy of Odanacatib in the LOFT and LOFT Extension [2]

Fracture LOFT (Median 36.5 months LOFT + Extension (Median 47.6 months
Type follow-up) follow-up)

| Radiographic Vertebral | Odanacatib: 3.7% (251/6770) Placebo: 7.8% (542/6910) HR 0.46 (95% CI
0.40-0.53); p<0.0001 | Odanacatib: 4.9% (341/6909) Placebo: 9.6% (675/7011) HR 0.48 (95% CI 0.42-
0.55); p<0.0001 | | Hip | Odanacatib: 0.8% (65/8043) Placebo: 1.6% (125/8028) HR 0.53 (95% CI 0.39-
0.71); p<0.0001 | Odanacatib: 1.1% (86/8043) Placebo: 2.0% (162/8028) HR 0.52 (95% CI 0.40-0.67);
p<0.0001 | | Non-Vertebral | Odanacatib: 5.1% (412/8043) Placebo: 6.7% (541/8028) HR 0.77 (95% CI
0.68-0.87); p<0.0001 | Odanacatib: 6.4% (512/8043) Placebo: 8.4% (675/8028) HR 0.74 (95% CI 0.66-
0.83); p<0.0001 |

Despite its robust efficacy, odanacatib was associated with an increased risk of specific cardiovascular

events, which ultimately led to the termination of its development.

Table 2: Key Safety Outcomes in LOFT and LOFT Extension [2]

Safety Outcome LOFT LOFT + Extension

| Composite Cardiovascular Event (Cardiovascular death, MI, or stroke) | Odanacatib: 3.4%
(273/8043) Placebo: 3.1% (245/8028) HR 1.12 (95% CI 0.95-1.34); p=0.18 | Odanacatib: 5.0% (401/8043)
Placebo: 4.3% (343/8028) HR 1.17 (95% CI 1.02-1.36); p=0.029 | | Stroke | Odanacatib: 1.7% (136/8043)
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Placebo: 1.3% (104/8028) HR 1.32 (95% CI 1.02-1.70); p=0.034 | Odanacatib: 2.3% (187/8043) Placebo:
1.7% (137/8028) HR 1.37 (95% CI 1.10-1.71); p=0.0051 | | Myocardial Infarction | Odanacatib: 0.7%
(60/8043) Placebo: 0.9% (74/8028) HR 0.82 (95% CI 0.58-1.15); p=0.26 | Not reported | | All-Cause
Mortality | Odanacatib: 5.0% (401/8043) Placebo: 4.4% (356/8028) HR 1.13 (95% CI 0.98-1.30); p=0.10
| Not reported |

Mechanism of Action and Bone Histomorphometry

Odanacatib is a selective, neutral inhibitor of cathepsin K (CatK), the primary protease secreted by
osteoclasts to degrade type I collagen in the bone matrix [1]. Its unique mechanism involves inhibiting bone
resorption without a profound suppression of bone formation, which differs from other anti-resorptive agents

like bisphosphonates [1].

Bone histomorphometry analysis from 386 transilial bone biopsies obtained from consenting LOFT

participants provided insights into the drug's mechanism.

Table 3: Key Histomorphometry Findings from LOFT Bone Biopsies [3]

Parameter Findings with Odanacatib (vs. Placebo)

Osteoclast Number Higher over time, consistent with the drug's mechanism to inhibit
cathepsin K activity without reducing osteoclast numbers.

Bone Formation Indices Generally similar to placebo after 2 years, indicating
(Trabecular, Intracortical, preservation of bone formation.

Endocortical)

Periosteal Bone Formation Increased proportion of patients with double labels and

increased bone formation indices over 5 years.

Cortical Bone Associated with a numerical increase in cortical thickness at
month 60.
Bone Quality Qualitative assessment revealed no abnormalities.
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These findings demonstrate that odanacatib uncouples bone resorption from formation. By preserving
osteoclast activity and a level of bone formation, it positively influenced bone structure, contributing to the

observed increases in BMD and reduction in fracture risk [3].

Experimental Protocol Summary

Study Design Summary for LOFT [1] [2]:

e Design: Multinational, randomized, double-blind, placebo-controlled, event-driven trial.
¢ Intervention: Oral odanacatib 50 mg once weekly versus matching placebo.
¢ Duration: Planned for ~5 years, with a pre-planned interim analysis for early termination.
¢ Primary Endpoints:
o Radiographic vertebral fractures.
o Adjudicated hip fractures.
o Adjudicated clinical non-vertebral fractures.
¢ Secondary Endpoints:
Clinical vertebral fractures.

o

o

Change in BMD (lumbar spine, total hip, femoral neck).

Bone turnover markers (e.g., urinary NTx/creatinine, serum BSAP).

Safety and tolerability.

¢ Bone Biopsy Substudy:
o Method: Transilial bone biopsies after tetracycline labeling.
o Analysis: Dynamic and static histomorphometry to assess bone remodeling and modeling.
o Time Points: Baseline, Month 24, Month 36, and Month 60 [3].

[¢]

[¢]

Visualizing the LOFT Trial Designh and Drug Mechanism

The following diagrams illustrate the trial protocol and the unique mechanism of action of odanacatib.
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Randomized 1:1

Odanacatib 50 mg Placebo
Once Weekly Once Weekly
(N=8,043) (N=8,028)

All received/ All received

All Participants:
Vitamin D3 & Calcium

Interim Analysis:
Stopped for Efficacy

Consented
Participants

Base Study
Closeout
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Click to download full resolution via product page

Diagram 1: LOFT Trial Design and Participant Flow. F/U: Follow-up; mo: months.
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Diagram 2: Mechanism of Action: Odanacatib vs. Normal Remodeling and Bisphosphonates.
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Conclusion and Research Significance

The LOFT program established odanacatib as a highly effective anti-fracture agent with a unique
mechanism of action that preserved bone formation. The significant reductions in vertebral, hip, and non-
vertebral fractures highlighted its potential to address a major unmet need in osteoporosis treatment.
However, the associated increase in cardiovascular risk, particularly stroke, altered the therapy's benefit-risk
profile. Based on this assessment, the sponsor decided to discontinue the development of odanacatib for
osteoporosis [2]. Nevertheless, the LOFT trial remains a landmark study, providing invaluable insights into

bone biology and the clinical potential of cathepsin K inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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